3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid

Description

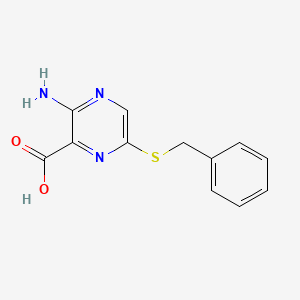

3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid is a pyrazine derivative featuring an amino group at position 3, a benzylsulfanyl (C₆H₅CH₂S-) substituent at position 6, and a carboxylic acid group at position 2. The benzylsulfanyl moiety introduces steric bulk and lipophilicity, which may influence binding interactions in biological systems or modulate solubility in synthetic applications.

Properties

Molecular Formula |

C12H11N3O2S |

|---|---|

Molecular Weight |

261.30 g/mol |

IUPAC Name |

3-amino-6-benzylsulfanylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C12H11N3O2S/c13-11-10(12(16)17)15-9(6-14-11)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)(H,16,17) |

InChI Key |

HQYQZNRBJGOWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CN=C(C(=N2)C(=O)O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-6-benzylsulfanylpyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell walls, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-amino-6-benzylsulfanylpyrazine-2-carboxylic acid with structurally related pyrazine derivatives, highlighting key differences in substituents, molecular properties, and functional groups. Data are sourced from the provided evidence, with hypothetical values for the target compound inferred from analogs.

*Note: Discrepancy exists in ; the molecular formula provided (C₈H₇N₃O₂) conflicts with the compound name. The table assumes the correct formula includes sulfur (C₁₁H₈N₃O₂S).

Key Structural and Functional Differences:

Substituent Effects: Electron-Withdrawing Groups (e.g., -Br, -Cl in and ): Increase acidity of the carboxylic acid group and may enhance reactivity in nucleophilic substitution reactions. Sulfanyl Groups (e.g., -SCH₂C₆H₅ vs. -SC₆H₅): Benzylsulfanyl (target compound) introduces greater steric bulk and lipophilicity compared to phenylsulfanyl . This could improve membrane permeability in drug design. Ester vs. Carboxylic Acid: Methyl 3-aminopyrazine-2-carboxylate has lower polarity and acidity than its carboxylic acid analogs, favoring different synthetic applications.

Solubility Trends: Carboxylic acid derivatives (e.g., ) are more soluble in polar solvents (e.g., water, DMSO) due to ionizable -COOH groups. Methyl esters () and sulfanyl-substituted compounds () show better solubility in organic solvents like methanol.

Molecular Weight and Bioactivity :

- Bromo and chloro analogs () have higher molecular weights (235–189 g/mol) due to halogen atoms, which may influence pharmacokinetics (e.g., longer half-life).

- The target compound’s benzylsulfanyl group (277 g/mol) could enhance binding to hydrophobic protein pockets compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.